Gly-beta-MCA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

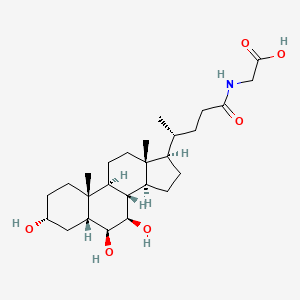

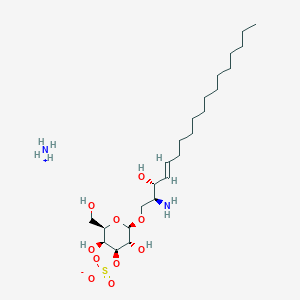

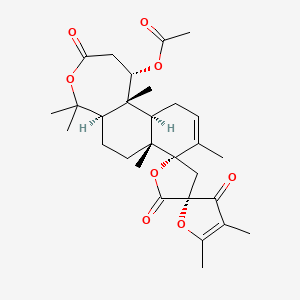

Glycine-beta-muricholic acid is a bile acid that acts as a potent, stable, intestine-selective, and orally bioactive inhibitor of the farnesoid X receptor. This compound is primarily used in the study of metabolic disorders, including obesity and diabetes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of glycine-beta-muricholic acid involves the conjugation of glycine with beta-muricholic acid. The synthetic route typically includes the activation of the carboxyl group of beta-muricholic acid, followed by its reaction with glycine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide, with the use of coupling agents like dicyclohexylcarbodiimide to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of glycine-beta-muricholic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Glycine-beta-muricholic acid primarily undergoes hydrolysis and conjugation reactions. It is resistant to hydrolysis by bile salt hydrolase, which makes it stable in the gastrointestinal tract .

Common Reagents and Conditions:

Hydrolysis: Typically involves the use of acidic or basic conditions to break down the compound.

Conjugation: Involves the use of coupling agents like dicyclohexylcarbodiimide in organic solvents.

Major Products Formed: The major products formed from the reactions of glycine-beta-muricholic acid include its deconjugated forms and other bile acid derivatives .

Aplicaciones Científicas De Investigación

Glycine-beta-muricholic acid has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study bile acid chemistry and interactions.

Biology: Investigated for its role in regulating bile acid metabolism and its effects on gut microbiota.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals targeting metabolic health.

Mecanismo De Acción

Glycine-beta-muricholic acid exerts its effects by inhibiting the farnesoid X receptor, a nuclear receptor that regulates bile acid, lipid, and glucose metabolism. By inhibiting this receptor, glycine-beta-muricholic acid reduces the biosynthesis of intestinal-derived ceramides, which are known to impair beige fat thermogenic function. This leads to improved metabolic parameters, including reduced obesity, insulin resistance, and hepatic steatosis .

Comparación Con Compuestos Similares

Chenodeoxycholic Acid: Another bile acid that acts as a farnesoid X receptor agonist.

Lithocholic Acid: A bile acid formed from chenodeoxycholate by bacterial action.

Ursodeoxycholic Acid: A naturally occurring secondary bile acid with anti-inflammatory and cytoprotective activities

Uniqueness of Glycine-beta-Muricholic Acid: Glycine-beta-muricholic acid is unique due to its intestine-selective inhibition of the farnesoid X receptor, which makes it particularly effective in improving metabolic parameters without causing systemic toxicity. Its stability and resistance to hydrolysis further enhance its suitability for oral administration .

Propiedades

IUPAC Name |

2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16-,17+,18+,19+,22+,23+,24-,25-,26-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYUKJFJPJDMMR-IIWZPVADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(17E)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B8070123.png)

![4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline](/img/structure/B8070136.png)

![(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione;(1S,2R,5S,7R,9R,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B8070142.png)

![3,5,5-trideuterio-4-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]furan-2-one](/img/structure/B8070163.png)